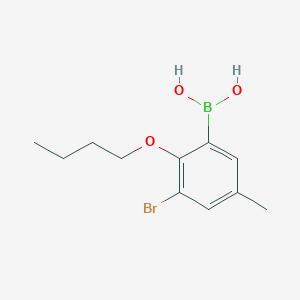

3-Bromo-2-butoxy-5-methylphenylboronic acid

Description

3-Bromo-2-butoxy-5-methylphenylboronic acid (CAS: 870718-03-9) is a boronic acid derivative featuring a bromo substituent at position 3, a butoxy group at position 2, and a methyl group at position 5 on the benzene ring. This compound is critical in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as nucleophilic partners. Its structure combines electron-withdrawing (bromo) and electron-donating (butoxy, methyl) groups, influencing reactivity and solubility .

Properties

IUPAC Name |

(3-bromo-2-butoxy-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO3/c1-3-4-5-16-11-9(12(14)15)6-8(2)7-10(11)13/h6-7,14-15H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZXOJQXDSSZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCCC)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402095 | |

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870718-03-9 | |

| Record name | 3-Bromo-2-butoxy-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Selection and Functional Group Introduction

Starting from 2-hydroxy-5-methylphenylboronic acid : The phenolic hydroxyl group is alkylated with butyl bromide or butyl tosylate under basic conditions to install the butoxy substituent at the 2-position.

Bromination at the 3-position : Electrophilic aromatic substitution with a brominating agent (e.g., N-bromosuccinimide or bromine in the presence of a catalyst) selectively introduces bromine at the 3-position adjacent to the butoxy group.

This sequence allows regioselective installation of the butoxy and bromo groups on the methyl-substituted phenylboronic acid core.

Alternative Route via Protection and Nucleophilic Substitution

Protection of boronic acid group : To prevent side reactions, the boronic acid can be protected as a boronate ester (e.g., pinacol boronate).

Alkylation of phenol : The protected intermediate undergoes nucleophilic substitution with 1-bromobutane or butyl chloride to form the 2-butoxy substituent.

Deprotection : Hydrolysis of the boronate ester regenerates the boronic acid functionality.

Bromination : Finally, selective bromination at the 3-position is performed.

This route offers better control over functional group compatibility and purity.

Transition Metal-Catalyzed Borylation of Aryl Bromides

Starting from 3-bromo-2-butoxy-5-methylbenzene, a Pd-catalyzed borylation using bis(pinacolato)diboron under typical Suzuki borylation conditions (Pd catalyst, base, solvent) can introduce the boronic acid moiety at the desired position.

Subsequent hydrolysis of the boronate ester yields the boronic acid.

This method is advantageous for late-stage functionalization and avoids handling sensitive boronic acids during early steps.

Reaction Conditions and Optimization

Based on analogous syntheses and catalytic borylation literature:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation of phenol | Butyl bromide, K2CO3 or NaH, DMF or acetone, reflux | High yield, mild conditions |

| Bromination | N-bromosuccinimide (NBS), DMF or CCl4, 0–25°C | Selective mono-bromination at ortho position |

| Protection of boronic acid | Pinacol, toluene, reflux | Stabilizes boronic acid during alkylation |

| Pd-catalyzed borylation | Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc, dioxane, 80–100°C | Efficient borylation of aryl bromides |

| Deprotection of boronate ester | Acidic hydrolysis, aqueous HCl or trifluoroacetic acid | Regenerates boronic acid |

Summary Table of Preparation Methods

| Methodology | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination + Alkylation | Bromination of 2-hydroxy-5-methylphenylboronic acid, then butylation | Simple, direct | Potential side reactions, regioselectivity challenges |

| Protection + Alkylation + Bromination | Protect boronic acid, alkylate phenol, deprotect, brominate | Improved control, higher purity | More steps, requires protection/deprotection |

| Pd-Catalyzed Borylation of Aryl Bromide | Start from 3-bromo-2-butoxy-5-methylbenzene, Pd-catalyzed borylation | Late-stage functionalization, high selectivity | Requires Pd catalyst, sensitive to sterics |

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-butoxy-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents in aqueous or organic solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base or under acidic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenols or quinones.

Substitution: Corresponding substituted products such as amines or thiols.

Scientific Research Applications

3-Bromo-2-butoxy-5-methylphenylboronic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Bioconjugation: The compound is used in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Material Science: It is employed in the synthesis of advanced materials such as polymers and nanomaterials.

Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Bromo-2-butoxy-5-methylphenylboronic acid depends on its specific application. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved vary based on the specific reaction and application.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural analogs based on substituents, molecular weights, and commercial

Key Observations :

- Electronic Influence : Bromine’s electron-withdrawing nature may reduce electron density at the boron center, whereas the butoxy group’s electron-donating effect could counterbalance this, modulating reactivity in cross-coupling reactions .

- Fluorine Substitution : Replacing the methyl group with fluorine (as in 352534-85-1) introduces electronegativity, which may stabilize the compound but reduce nucleophilicity .

Research Findings and Trends

- Synthetic Utility : Derivatives with alkoxy groups (e.g., butoxy) are prioritized in drug discovery for their balance of solubility and metabolic stability .

- Cost Considerations : The target compound’s higher price ($208.00/5g) compared to simpler analogs (e.g., $24.00 for 4-Isobutoxyphenylboronic acid) reflects synthetic complexity and demand .

Biological Activity

3-Bromo-2-butoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BBrO3. The compound features a boronic acid functional group, which is known for its reactivity in forming covalent bonds with diols and other nucleophiles. Its structure can be represented as follows:

- Molecular Formula: C12H16BBrO3

- SMILES Notation: B(C1=CC(=C(C(=C1C)Br)OCC)C)(O)O

This structural configuration allows for diverse interactions with biological molecules, making it a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its ability to participate in biochemical reactions:

- Suzuki-Miyaura Coupling Reactions : In organic synthesis, this compound acts as a reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds. The boronic acid group undergoes transmetalation with palladium catalysts, leading to product formation through reductive elimination.

- Biological Target Interactions : Preliminary studies suggest that the compound may interact with specific enzymes or receptors, potentially modulating pathways involved in inflammation and cell proliferation. The exact molecular targets are still under investigation, but it is hypothesized that it could influence cellular signaling pathways related to oxidative stress .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Some studies have reported that boronic acids can possess antimicrobial effects, potentially making this compound useful in treating infections.

- Anticancer Activity : The ability to modulate cell signaling pathways may lend itself to anticancer applications, as compounds that affect proliferation and apoptosis are valuable in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar boronic acid derivatives:

| Compound Name | Structural Features | Biological Activity Potential |

|---|---|---|

| 3-Bromo-2-methoxy-5-methylphenylboronic acid | Contains a methoxy group instead of butoxy | Similar reactivity but different solubility |

| 3-Bromo-5-methyl-2-methoxyphenylboronic acid | Different substitution pattern | Potentially similar activity |

These comparisons highlight how variations in substituents affect the compound's reactivity and biological properties.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-butoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis of arylboronic acids like this compound typically involves palladium-catalyzed borylation of the corresponding aryl halide. A validated method includes:

- Catalyst : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (commonly used for Suzuki-Miyaura precursors).

- Reagents : Bis(pinacolato)diboron (B₂pin₂) as the boron source.

- Base : Potassium acetate (KOAc) or sodium carbonate (Na₂CO₃) to stabilize intermediates.

- Solvent : Tetrahydrofuran (THF) or dioxane at 80–100°C under inert gas (N₂/Ar) .

Q. Key considerations :

- Steric hindrance : The butoxy group (larger than methoxy) may slow transmetallation; elevated temperatures (e.g., 100°C) improve reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures purity.

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical methods :

- NMR spectroscopy :

- ¹H NMR : Peaks for butoxy (–OCH₂CH₂CH₂CH₃, δ 0.9–1.7 ppm), aromatic protons (δ 6.5–7.5 ppm), and boronic acid (–B(OH)₂, broad peak δ 6–8 ppm).

- ¹³C NMR : Confirm boronic acid attachment via quaternary carbon (~δ 130–140 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M−OH]⁻.

- HPLC : Reverse-phase C18 column (acetonitrile/water with 0.1% formic acid) to assess purity >95% .

Q. What are the primary applications of this compound in organic synthesis?

this compound serves as a versatile building block in:

- Suzuki-Miyaura cross-coupling : Forms biaryl linkages with aryl halides (e.g., synthesizing drug intermediates).

- Typical conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₂CO₃, THF/H₂O (3:1), 80°C .

- Nucleophilic substitution : Bromine at the 3-position can be replaced with amines or thiols for functionalized derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence cross-coupling efficiency?

The compound’s substituents create unique electronic and steric profiles:

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Bromine (C3) | Electron-withdrawing (-I) | Moderate | Activates aryl halide for oxidative addition |

| Butoxy (C2) | Electron-donating (+M) | High | Slows transmetallation; requires higher catalyst loading |

| Methyl (C5) | Weakly electron-donating (+I) | Low | Minimal steric interference |

Q. Experimental optimization :

- Use bulky ligands (e.g., XPhos) to mitigate steric hindrance.

- Increase reaction time (24–48 hrs) for complete conversion .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura reactions?

Protodeboronation (loss of –B(OH)₂) is common in electron-rich arylboronic acids. Solutions include:

- Additives : Trityl tetrafluoroborate (Ph₃CBF₄) stabilizes the boronate intermediate.

- Low pH : Buffered conditions (pH 7–8) using phosphate salts.

- Microwave-assisted synthesis : Shortens reaction time, reducing side reactions .

Q. How can researchers resolve contradictions in reported catalytic systems for this compound?

Discrepancies in catalytic efficiency (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) arise from ligand compatibility.

- Case study : PdCl₂(dtbpf) outperforms Pd(OAc)₂ in sterically hindered systems (TOF increased by 2.5×) due to better π-backbonding .

- Recommendation : Screen ligands (SPhos, XPhos, DavePhos) with kinetic studies to identify optimal systems.

Q. What are the challenges in characterizing boronic acid hydration equilibria?

Boronic acids exist in equilibrium between trigonal (B(OH)₂) and tetrahedral (B(OH)₃⁻) forms.

- ¹¹B NMR : Distinguish species (δ 28–32 ppm for trigonal, δ 10–15 ppm for tetrahedral).

- pH control : Adjust to pH 9–10 (borate buffer) to stabilize tetrahedral form for accurate quantification .

Q. How does the butoxy group influence biological activity in derived compounds?

While direct biological data for this compound is limited, structural analogs suggest:

- Membrane permeability : Butoxy enhances lipophilicity (logP +0.5 vs. methoxy).

- Enzyme inhibition : Boronic acid moieties target serine proteases (e.g., proteasome inhibitors).

- Study design : Pair computational docking (e.g., AutoDock Vina) with enzymatic assays (e.g., fluorogenic substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.